molecular formula C11H14O2 B1361523 Methyl 4-isopropylbenzoate CAS No. 20185-55-1

Methyl 4-isopropylbenzoate

Cat. No.: B1361523
CAS No.: 20185-55-1
M. Wt: 178.23 g/mol
InChI Key: IPIVTJSCIHXKOE-UHFFFAOYSA-N
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Preparation Methods

Methyl 4-isopropylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-isopropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 4-isopropylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-isopropylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-isopropylbenzyl alcohol, typically using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

The major products formed from these reactions include 4-isopropylbenzoic acid, 4-isopropylbenzyl alcohol, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Methyl 4-isopropylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-isopropylbenzoate involves its interaction with specific molecular targets and pathways. In biochemical contexts, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4-isopropylbenzoic acid and methanol. The ester group in the compound is susceptible to nucleophilic attack, which is a key step in many of its reactions .

Comparison with Similar Compounds

Methyl 4-isopropylbenzoate can be compared with other similar compounds such as:

This compound is unique due to its specific ester group and isopropyl substitution, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

methyl 4-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIVTJSCIHXKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281066
Record name Methyl cumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20185-55-1
Record name Methyl 4-isopropylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020185551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl cumate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl cumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-isopropylbenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU4R42BT2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 4-isopropylbenzoic acid (10 g) and sulfuric acid (5 mL) in methanol (50 mL) was heated under reflux overnight, hydrazine monohydrate (3.66 g) was added, and the mixture was heated under reflux overnight. The reaction mixture was added to a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound (10.32 g) as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl 4-isopropylbenzoate in the synthesis of triazolo-thiadiazole compounds?

A1: this compound serves as the starting material in a multi-step synthesis of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. [] The synthesis begins by converting this compound into its corresponding hydrazide. [] This hydrazide then undergoes a series of reactions, including cyclization and coupling with various aromatic acids, ultimately yielding the desired triazolo-thiadiazole derivatives. []

Q2: What are the potential applications of the synthesized triazolo-thiadiazole compounds derived from this compound?

A2: The research suggests that some of the synthesized triazolo-thiadiazole compounds, specifically compounds 5a, 5c, 5h, and 5i, demonstrate promising in vitro antibacterial and antifungal activity. [] This finding indicates their potential for development into novel antimicrobial agents. Further research, including in vivo studies and clinical trials, would be necessary to explore their efficacy and safety profiles for therapeutic use.

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